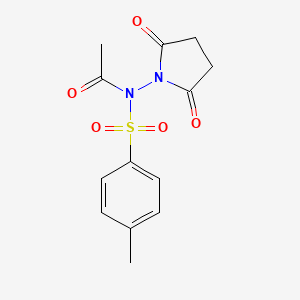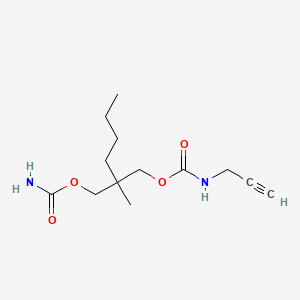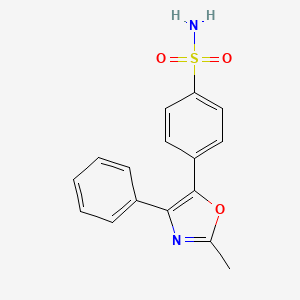
Benzenesulfonamide, 4-(2-methyl-4-phenyl-5-oxazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyl-4-phenyloxazol-5-yl)benzenesulfonamide is a compound that has garnered attention in the fields of chemistry and pharmacology. It is known for its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes. The compound’s structure consists of a benzenesulfonamide moiety attached to a 2-methyl-4-phenyloxazole ring, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-4-phenyloxazol-5-yl)benzenesulfonamide can be achieved through multiple routes. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to yield the target compound .
Another method combines the cyclization and sulfochlorination steps in a one-pot reaction, reducing the number of stages and the amount of acidic waste generated .
Industrial Production Methods
Industrial production of 4-(2-methyl-4-phenyloxazol-5-yl)benzenesulfonamide typically follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can further enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(2-Methyl-4-phenyloxazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
4-(2-Methyl-4-phenyloxazol-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 4-(2-methyl-4-phenyloxazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of human carbonic anhydrase II, the compound binds to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can reduce intraocular pressure, making it useful for glaucoma treatment . Additionally, the compound’s sulfonamide group interacts with residues in the enzyme’s substrate cavity, enhancing its inhibitory effect .
相似化合物的比较
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Similar structure but different substitution pattern on the oxazole ring.
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Contains two oxazole rings attached to a benzene core.
Uniqueness
4-(2-Methyl-4-phenyloxazol-5-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit human carbonic anhydrase II with high affinity sets it apart from other similar compounds .
属性
CAS 编号 |
93014-16-5 |
|---|---|
分子式 |
C16H14N2O3S |
分子量 |
314.4 g/mol |
IUPAC 名称 |
4-(2-methyl-4-phenyl-1,3-oxazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H14N2O3S/c1-11-18-15(12-5-3-2-4-6-12)16(21-11)13-7-9-14(10-8-13)22(17,19)20/h2-10H,1H3,(H2,17,19,20) |
InChI 键 |
RBIMSEGCQFORTH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


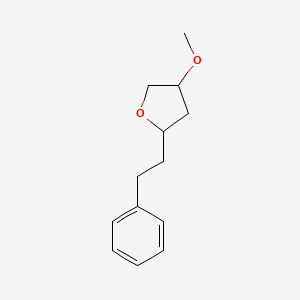
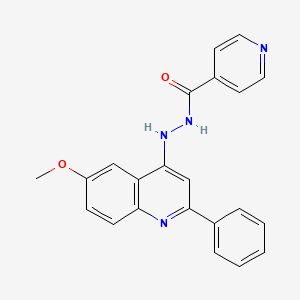
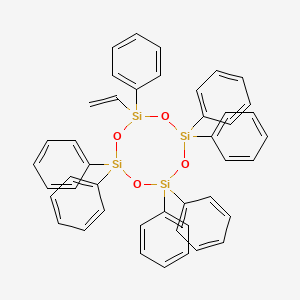
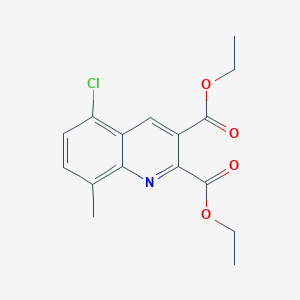
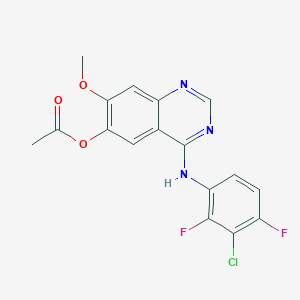
![4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12898104.png)
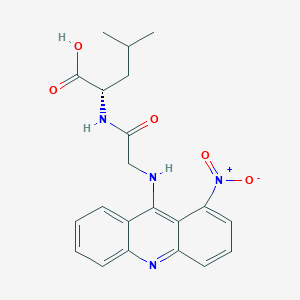
![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12898129.png)

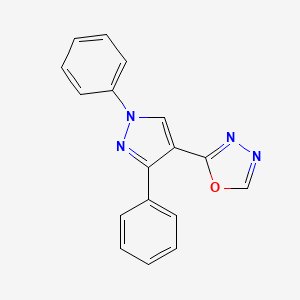
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)
